![molecular formula C16H9Cl4N3O2 B2750004 [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 338756-77-7](/img/structure/B2750004.png)
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a dichlorophenyl group and a dichlorobenzoate ester. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, 3,4-dichlorophenyl azide reacts with propargyl alcohol to form the triazole ring.
- Reaction conditions: The reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄) and a reducing agent such as sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Esterification:
- The triazole intermediate is then esterified with 3,4-dichlorobenzoic acid to form the final product.
- Reaction conditions: The esterification reaction is typically performed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
- Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Reduction:
- Reduction reactions can occur at the ester group, converting it into the corresponding alcohol.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- The dichlorophenyl and dichlorobenzoate groups can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products Formed:
- Oxidized derivatives of the triazole ring.
- Reduced alcohol derivatives from the ester group.
- Substituted products at the dichlorophenyl and dichlorobenzoate positions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit activity against a range of bacterial and fungal pathogens.
Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Agricultural Chemistry: The compound can be used as a fungicide or herbicide to protect crops from diseases and pests.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in essential biological pathways, such as cytochrome P450 enzymes, leading to the disruption of metabolic processes in pathogens or cancer cells.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
- [1-(2,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate
- [1-(3,5-Dichlorophenyl)triazol-4-yl]methyl 3,5-dichlorobenzoate
Comparison:
- Structural Differences: The position and number of chlorine atoms on the phenyl and benzoate groups can significantly influence the compound’s chemical properties and biological activities.
- Biological Activity: While similar compounds may exhibit comparable antimicrobial or anticancer properties, the specific arrangement of chlorine atoms can affect their potency and selectivity.
- Chemical Stability: The stability of the compound under various conditions can vary based on the substitution pattern, impacting its suitability for different applications.
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-12-3-1-9(5-14(12)19)16(24)25-8-10-7-23(22-21-10)11-2-4-13(18)15(20)6-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBTPMKRNQQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
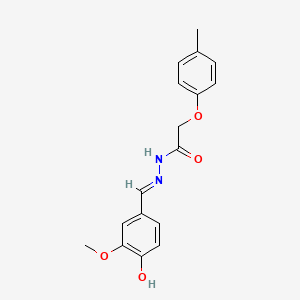
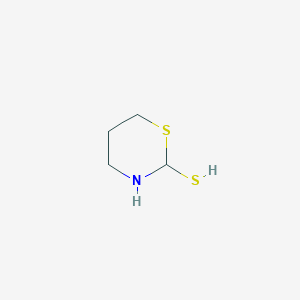
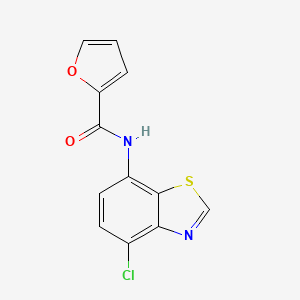
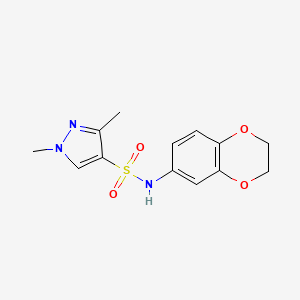
![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749928.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)

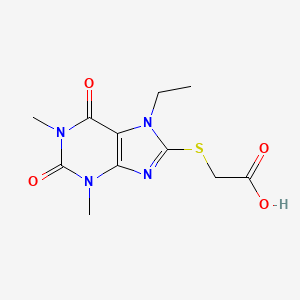
![5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2749933.png)
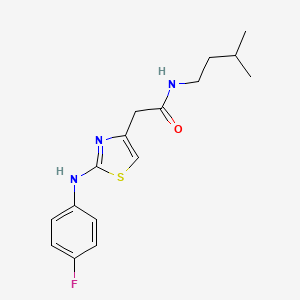
![6-Phenyl-2-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2749935.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2749937.png)
![5-(3,4-dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2749940.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)
